4-Chlorooxazole-5-carboxylic acid
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Overview
Description
4-Chlorooxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorooxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of α,β-acetylenic oximes with hydroxylamine hydrochloride in a solvent mixture of dimethylformamide (DMF) and isopropanol (i-PrOH) under microwave irradiation at 90°C . This method yields the desired oxazole ring with the chlorine and carboxylic acid substituents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorooxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the oxazole ring or the carboxylic acid group.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted oxazole derivatives.
Oxidation Products: Oxidized forms of the oxazole ring or carboxylic acid group.
Reduction Products: Reduced forms of the oxazole ring or carboxylic acid group.
Esters: Ester derivatives of this compound.
Scientific Research Applications
4-Chlorooxazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chlorooxazole-5-carboxylic acid involves its interaction with specific molecular targets, leading to biological effects. The compound may inhibit enzymes or interfere with cellular pathways, resulting in antimicrobial or anticancer activities. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Oxazole-4-carboxylic acid: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
Isoxazole derivatives: Similar heterocyclic structure but with different substitution patterns, leading to varied chemical and biological properties.
Uniqueness: 4-Chlorooxazole-5-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activities compared to other oxazole derivatives .
Properties
Molecular Formula |
C4H2ClNO3 |
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Molecular Weight |
147.51 g/mol |
IUPAC Name |
4-chloro-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C4H2ClNO3/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8) |
InChI Key |
ZYICBLJTHLELPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(O1)C(=O)O)Cl |
Origin of Product |
United States |
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